Physicochemical Differentiation: Molecular Weight, LogP, and Hydrogen Bonding Capacity vs. Furan and Triazole Analogs
The target compound exhibits a significantly higher molecular weight (MW = 437.6 g/mol) and calculated LogP compared to its closest commercially listed analogs. This property profile influences solubility, permeability, and metabolic stability predictions. The benzylsulfonyl group at the 4-position introduces stronger lipophilicity than heteroaryl replacements, which is a critical parameter in CNS drug design where optimal LogP values between 2-4 are often sought . The comparator data is derived from structural analysis of compounds listed in chemical databases.
| Evidence Dimension | Molecular Weight (g/mol) and Substituent Lipophilicity |
|---|---|
| Target Compound Data | MW = 437.6 g/mol; 4-benzylsulfonyl substituent (higher calculated LogP contribution) |
| Comparator Or Baseline | 4-((Furan-2-ylmethyl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine (MW = 427.5 g/mol; lower LogP) ; 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine (MW = 428.52 g/mol; lower LogP) |
| Quantified Difference | MW difference of +10.1 and +9.08 g/mol respectively; estimated LogP difference depends on the calculation method but consistently indicates higher lipophilicity for the benzyl analog. |
| Conditions | Physicochemical properties calculated or derived from chemical structure databases (Chemsrc). |
Why This Matters
Higher lipophilicity from the benzylsulfonyl group may enhance membrane permeability and CNS penetration potential compared to heteroaryl analogs, guiding selection for neuroscience-targeted screening libraries.
